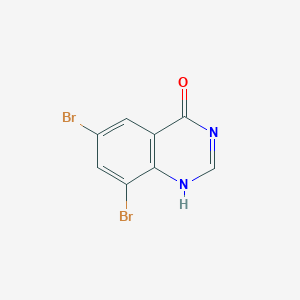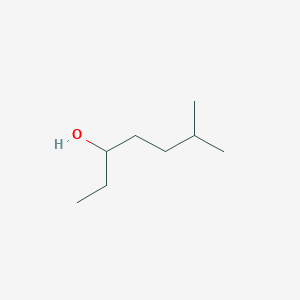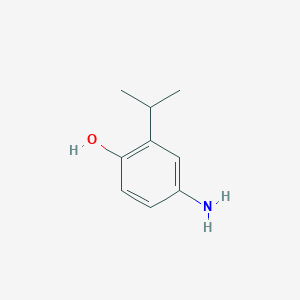![molecular formula C14H12F6N2O7 B102700 [(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-(2,2,2-trifluoroacetyl)oxyoxolan-2-yl]methyl 2,2,2-trifluoroacetate CAS No. 18354-10-4](/img/structure/B102700.png)
[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-(2,2,2-trifluoroacetyl)oxyoxolan-2-yl]methyl 2,2,2-trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-(2,2,2-trifluoroacetyl)oxyoxolan-2-yl]methyl 2,2,2-trifluoroacetate is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Wirkmechanismus
The mechanism of action of [(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-(2,2,2-trifluoroacetyl)oxyoxolan-2-yl]methyl 2,2,2-trifluoroacetate is not fully understood. However, it is believed to inhibit viral DNA synthesis by blocking the activity of viral DNA polymerase. The compound may also induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemische Und Physiologische Effekte
[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-(2,2,2-trifluoroacetyl)oxyoxolan-2-yl]methyl 2,2,2-trifluoroacetate has been shown to have both biochemical and physiological effects. In vitro studies have shown that the compound inhibits viral DNA replication and induces apoptosis in cancer cells. In vivo studies have shown that the compound has antiviral and anticancer activity in animal models. The compound has also been shown to have low toxicity in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-(2,2,2-trifluoroacetyl)oxyoxolan-2-yl]methyl 2,2,2-trifluoroacetate has several advantages for lab experiments. It is easy to synthesize and has good yield and purity. The compound has been extensively studied for its antiviral and anticancer properties, making it a potential candidate for drug development. However, the compound also has some limitations. It is not water-soluble, which may limit its use in certain experiments. The compound may also have limited bioavailability in vivo, which may affect its efficacy as a drug.
Zukünftige Richtungen
There are several future directions for research on [(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-(2,2,2-trifluoroacetyl)oxyoxolan-2-yl]methyl 2,2,2-trifluoroacetate. One direction is to study the compound's mechanism of action in more detail to better understand how it inhibits viral DNA replication and induces apoptosis in cancer cells. Another direction is to optimize the compound's structure to improve its bioavailability and efficacy as a drug. Additionally, the compound could be tested for its activity against other viruses and cancer cell lines to determine its potential as a broad-spectrum antiviral and anticancer agent.
Synthesemethoden
[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-(2,2,2-trifluoroacetyl)oxyoxolan-2-yl]methyl 2,2,2-trifluoroacetate can be synthesized using various methods. One of the most commonly used methods involves the reaction of 5-methyl-2,4-dioxopyrimidine-1-acetic acid with (2R,3S,5R)-3-(2,2,2-trifluoroacetyl)oxy-5-(hydroxymethyl)oxolan-2-yl methyl ether in the presence of a catalyst such as triethylamine. The reaction produces the desired compound in good yield and purity.
Wissenschaftliche Forschungsanwendungen
[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-(2,2,2-trifluoroacetyl)oxyoxolan-2-yl]methyl 2,2,2-trifluoroacetate has potential applications in the field of medicinal chemistry. It has been studied for its antiviral and anticancer properties. The compound has been shown to inhibit the replication of human cytomegalovirus, herpes simplex virus type 1, and herpes simplex virus type 2. It has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Eigenschaften
CAS-Nummer |
18354-10-4 |
|---|---|
Produktname |
[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-(2,2,2-trifluoroacetyl)oxyoxolan-2-yl]methyl 2,2,2-trifluoroacetate |
Molekularformel |
C14H12F6N2O7 |
Molekulargewicht |
434.24 g/mol |
IUPAC-Name |
[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-(2,2,2-trifluoroacetyl)oxyoxolan-2-yl]methyl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C14H12F6N2O7/c1-5-3-22(12(26)21-9(5)23)8-2-6(29-11(25)14(18,19)20)7(28-8)4-27-10(24)13(15,16)17/h3,6-8H,2,4H2,1H3,(H,21,23,26)/t6-,7+,8+/m0/s1 |
InChI-Schlüssel |
XOTHCHOYOROZPJ-XLPZGREQSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(=O)C(F)(F)F)OC(=O)C(F)(F)F |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C(F)(F)F)OC(=O)C(F)(F)F |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C(F)(F)F)OC(=O)C(F)(F)F |
Synonyme |
3'-O,5'-O-Bis(trifluoroacetyl)thymidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



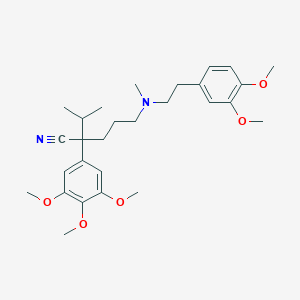
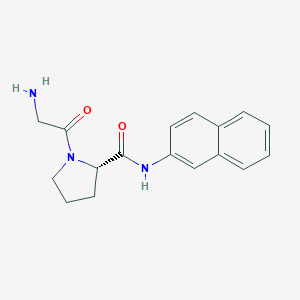
![Dimethyl (1R,2S,3S,4R,8R,9R,12R)-8-formyl-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylate](/img/structure/B102623.png)

